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Compound of Interest

Compound Name: Ethyl 9-decenoate

Cat. No.: B1196359

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 9-
decenoate (C12H22032), a fatty acid ethyl ester. The information presented herein is crucial for
the identification, characterization, and quality control of this compound in research and
development settings. This document includes tabulated summaries of Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental
protocols, and a workflow diagram for spectroscopic analysis.

Introduction

Ethyl 9-decenoate is an unsaturated fatty acid ester with a terminal double bond. Its accurate
characterization is essential for its application in various fields, including its role as a potential
biochemical marker and its use in synthetic chemistry. Spectroscopic techniques are
fundamental to confirming the structure and purity of this molecule.

Spectroscopic Data

The following sections present the available spectroscopic data for Ethyl 9-decenoate in a
structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data with detailed peak assignments for Ethyl 9-decenoate is not
readily available in public repositories, predicted data provides valuable insight into its
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expected spectral features.

Table 1: Predicted *H NMR Spectral Data for Ethyl 9-decenoate

Chemical Shift e . .
Multiplicity Integration Assignment
(ppm)
~5.8 m 1H -CH=CH:
~4.9 m 2H -CH=CH:
~4.1 q 2H -O-CH2-CHs
~2.2 t 2H -CH2-COO-
~2.0 m 2H -CH2-CH=CH:
~1.6 m 2H -CH2-CH2-COO-
~1.3 m 8H -(CHz)a-
~1.2 t 3H -O-CHz2-CHs

Table 2: Predicted 13C NMR Spectral Data for Ethyl 9-decenoate

Chemical Shift (ppm) Assighment
~173 C=0

~139 -CH=CH:

~114 -CH=CH:z

~60 -O-CH2-CHs
~34 -CH2-COO-

~33 -CH2-CH=CH:
~29 -(CH2)s-

~25 -CH2-CH2-COO-
~14 -O-CH2-CHs
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Infrared (IR) Spectroscopy

The vapor phase IR spectrum of Ethyl 9-decenoate is available and key absorption bands are

summarized below.[1]

Table 3: Key IR Absorption Bands for Ethyl 9-decenoate

Wavenumber (cm~?) Intensity Assignment
~3077 Medium =C-H stretch (vinyl)
~2930, ~2857 Strong C-H stretch (alkane)
~1741 Strong C=0 stretch (ester)
~1642 Medium C=C stretch (alkene)
~1175 Strong C-O stretch (ester)
~994, ~910 Medium =C-H bend (vinyl)

Mass Spectrometry (MS)

The electron ionization mass spectrum of Ethyl 9-decenoate is available from the NIST
WebBook.[2][3] The fragmentation pattern is consistent with the structure of a long-chain fatty
acid ethyl ester.

Table 4: Key Mass Spectrometry Data for Ethyl 9-decenoate

m/z Relative Intensity Assignment

198 Low [M]* (Molecular lon)

153 Moderate [M - OCH2CHs]*

101 High [CH2(CH2)saCOOCH2CHs]*
88 High [CH2=CH(CH2)2CO]*

55 High [CaH7]*

41 High [CsHs]*
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Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not

available for this specific compound in the public domain. However, general methodologies for

the analysis of fatty acid ethyl esters are provided below.

NMR Spectroscopy (General Procedure)

Sample Preparation: A sample of Ethyl 9-decenoate (typically 5-25 mg) is dissolved in a
deuterated solvent (e.g., CDCIs3) in a standard 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(0 ppm).

Instrumentation: *H and 3C NMR spectra are acquired on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range (typically 0-12 ppm), and a
relaxation delay that allows for quantitative integration if required.

13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the
carbon spectrum, resulting in single lines for each unique carbon atom. A wider spectral
width (e.g., 0-200 ppm) is used.

Infrared (IR) Spectroscopy (General Procedure)

Sample Preparation: For vapor phase IR, a small amount of the liquid sample is injected into
a heated gas cell. Alternatively, a thin film of the liquid can be prepared between two salt
plates (e.g., NaCl or KBr) for transmission analysis.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the
spectrum.

Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm™1).
A background spectrum of the empty cell or salt plates is first recorded and subtracted from
the sample spectrum.
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Mass Spectrometry (General Procedure)

o Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas
chromatograph (GC-MS) for separation from any impurities. A dilute solution of the sample in
a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

e Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is
commonly used.

o Data Acquisition: The GC separates the components of the sample, and as each component
elutes, it enters the mass spectrometer. In the El source, molecules are bombarded with
high-energy electrons, causing ionization and fragmentation. The mass analyzer separates
the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their
abundance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like Ethyl 9-decenoate.

Spectroscopic Analysis

Mass Spectrometry Data Processing & Interpretation
A }
Sample Preparation |—> Purity Assessment

1 [ | [
Sample Preparation for Analysis | | IR Spectroscopy i I Data Processing
] L

I—> Structure Elucidation

Synthesis / Purification [—#|

I. Final Report & Characterization

NMR Spectroscopy (1H, 13C)
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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